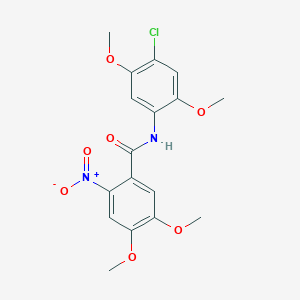
3-(3-chlorophenyl)-N-(trans-4-hydroxycyclohexyl)-3-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-chlorophenyl)-N-(trans-4-hydroxycyclohexyl)-3-phenylpropanamide, also known as CP47,497, is a synthetic cannabinoid that is commonly used in scientific research. It was first synthesized in the 1970s and has since been used extensively in the study of the endocannabinoid system and the effects of cannabinoids on the body.
Mecanismo De Acción
3-(3-chlorophenyl)-N-(trans-4-hydroxycyclohexyl)-3-phenylpropanamide acts as a potent agonist of the cannabinoid receptor CB1. It binds to the receptor and activates it, leading to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-chlorophenyl)-N-(trans-4-hydroxycyclohexyl)-3-phenylpropanamide are similar to those of other cannabinoids. It has been shown to have analgesic, anti-inflammatory, and anti-convulsant properties, among others. It also has psychoactive effects, which are mediated by its action on the CB1 receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(3-chlorophenyl)-N-(trans-4-hydroxycyclohexyl)-3-phenylpropanamide in lab experiments is its potency as a CB1 agonist. This allows researchers to study the effects of cannabinoids on the body in a controlled and precise manner. However, one limitation is that it may not accurately reflect the effects of natural cannabinoids, which are often more complex and diverse.
Direcciones Futuras
There are many potential future directions for research involving 3-(3-chlorophenyl)-N-(trans-4-hydroxycyclohexyl)-3-phenylpropanamide. One area of interest is the development of novel synthetic cannabinoids that have improved pharmacological properties and reduced side effects. Another area of interest is the study of the endocannabinoid system in various disease states, such as chronic pain, epilepsy, and cancer. Additionally, there is ongoing research into the potential therapeutic applications of cannabinoids, including the treatment of anxiety, depression, and addiction.
Métodos De Síntesis
The synthesis of 3-(3-chlorophenyl)-N-(trans-4-hydroxycyclohexyl)-3-phenylpropanamide involves the condensation of 3-chlorobenzoyl chloride with trans-4-hydroxycyclohexanone, followed by reduction with lithium aluminum hydride and subsequent reaction with phenylmagnesium bromide. The resulting product is then purified and isolated.
Aplicaciones Científicas De Investigación
3-(3-chlorophenyl)-N-(trans-4-hydroxycyclohexyl)-3-phenylpropanamide is commonly used in scientific research to study the endocannabinoid system and the effects of cannabinoids on the body. It is often used as a reference compound in studies of the pharmacology of synthetic cannabinoids.
Propiedades
IUPAC Name |
3-(3-chlorophenyl)-N-(4-hydroxycyclohexyl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClNO2/c22-17-8-4-7-16(13-17)20(15-5-2-1-3-6-15)14-21(25)23-18-9-11-19(24)12-10-18/h1-8,13,18-20,24H,9-12,14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJXSEUAMBPKAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)CC(C2=CC=CC=C2)C3=CC(=CC=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chlorophenyl)-N-(trans-4-hydroxycyclohexyl)-3-phenylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4'-bipiperidin-3-ol](/img/structure/B6055666.png)
![5-(3-ethoxy-4-hydroxybenzylidene)-2-[(2-methylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6055670.png)
![N-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-nitrobenzamide](/img/structure/B6055677.png)
![1-benzyl-N-[1-(3,4-dimethoxyphenyl)propyl]-4-piperidinecarboxamide](/img/structure/B6055684.png)

![N~2~-acetyl-N~1~-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)glycinamide](/img/structure/B6055696.png)
![N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-2-(3-phenylpropyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B6055704.png)

![N-ethyl-2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-methyl-2-propen-1-yl)acetamide](/img/structure/B6055717.png)
![N-[2-(5-chloro-1H-benzimidazol-2-yl)ethyl]-1-(2-chlorobenzyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6055724.png)
![ethyl 4-({[5-(anilinocarbonyl)-2-methylphenyl]sulfonyl}amino)benzoate](/img/structure/B6055731.png)
![6-chloro-2-(2,4-dimethylphenyl)-4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B6055734.png)

![1-(2-ethylbutanoyl)-N-[3-(1H-indol-2-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6055756.png)